molecular formula C9H12ClN3 B1622055 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride CAS No. 94213-44-2

3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride

Cat. No.: B1622055
CAS No.: 94213-44-2
M. Wt: 197.66 g/mol
InChI Key: ZRUQNSKOUWFVHR-UHFFFAOYSA-N
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Description

3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride is a chemical compound that features an imidazole ring fused with an aniline moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the imidazole ring imparts unique chemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride typically involves the reaction of methyl 4-aminobenzene-1-carboximidate hydrochloride with ethylenediamine . The reaction conditions are carefully controlled to ensure the formation of the desired product. The process involves heating the reactants under reflux conditions, followed by purification steps such as recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the imidazole ring or the aniline moiety.

    Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole or aniline ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the aromatic ring.

Scientific Research Applications

3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. The compound may also interact with cellular receptors, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-benzo[d]imidazol-2-yl)aniline: This compound features a benzimidazole ring and has similar chemical properties.

    2-Phenylimidazole: Another imidazole derivative with applications in chemistry and biology.

    1,3-Diazole: A basic imidazole structure with diverse applications.

Uniqueness

3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride is unique due to its specific substitution pattern and the presence of both an imidazole and aniline moiety. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

94213-44-2

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride

InChI

InChI=1S/C9H11N3.ClH/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-3,6H,4-5,10H2,(H,11,12);1H

InChI Key

ZRUQNSKOUWFVHR-UHFFFAOYSA-N

SMILES

C1CN=C(N1)C2=CC(=CC=C2)N.Cl.Cl

Canonical SMILES

C1CN=C(N1)C2=CC(=CC=C2)N.Cl

94213-44-2

Related CAS

94213-44-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride
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3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride
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3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride
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3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride
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3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride
Reactant of Route 6
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride

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